4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione
CAS No.: 182955-12-0
Cat. No.: VC20919911
Molecular Formula: C11H9ClO3
Molecular Weight: 224.64 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 182955-12-0 |
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Molecular Formula | C11H9ClO3 |
Molecular Weight | 224.64 g/mol |
IUPAC Name | 4-(4-chlorophenyl)oxane-2,6-dione |
Standard InChI | InChI=1S/C11H9ClO3/c12-9-3-1-7(2-4-9)8-5-10(13)15-11(14)6-8/h1-4,8H,5-6H2 |
Standard InChI Key | OCZRLOJECISNAO-UHFFFAOYSA-N |
SMILES | C1C(CC(=O)OC1=O)C2=CC=C(C=C2)Cl |
Canonical SMILES | C1C(CC(=O)OC1=O)C2=CC=C(C=C2)Cl |
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3-(p-Chlorophenyl)glutaric anhydride
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4-(4-Chlorophenyl)oxane-2,6-dione
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4-(4-Chlorophenyl)tetrahydropyran-2,6-dione
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2H-Pyran-2,6(3H)-dione, 4-(4-chlorophenyl)dihydro-
Physical and Chemical Properties
The compound demonstrates specific physicochemical characteristics that influence its reactivity, stability, and potential applications in various fields.
Physical Properties
Property | Value | Reference |
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Molecular Weight | 224.64 g/mol | |
Physical State | Solid | |
Boiling Point | 393.2 °C at 760 mmHg | |
Storage Condition | 2-8°C, under inert gas |
Chemical Properties
The chemical behavior of 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione is characterized by the following parameters:
Biological Activities and Applications
4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione has garnered interest due to its potential biological activities and diverse applications in pharmaceutical and agricultural fields.
Applications
This compound finds applications in multiple fields:
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Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and antimicrobial properties .
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Agrochemical Synthesis: The compound is employed in the production of pesticides and herbicides, contributing to crop protection and agricultural productivity .
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Organic Synthesis: Its structure allows for various chemical transformations, including cyclization and condensation reactions, making it valuable for constructing complex molecules .
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Research Applications: The compound is utilized in research settings to explore structure-activity relationships and develop novel bioactive compounds .
Analytical Methods
Various analytical techniques have been employed to characterize and analyze 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione, ensuring its purity and structural confirmation.
HPLC Analysis
High-Performance Liquid Chromatography (HPLC) represents an effective method for analyzing this compound:
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Method Description: Reverse-phase HPLC using a mobile phase containing acetonitrile (MeCN), water, and phosphoric acid .
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MS Compatibility: For mass spectrometry applications, phosphoric acid can be replaced with formic acid .
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Column Specifications: Smaller 3 µm particle columns are available for fast UPLC applications .
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Scalability: The method is scalable and suitable for isolating impurities in preparative separation and for pharmacokinetic studies .
Comparison with Structurally Similar Compounds
4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione belongs to a family of dihydropyran derivatives with varying substituents. Comparing this compound with structurally similar molecules provides insights into structure-activity relationships and potential applications.
Related Compounds
Several structurally similar compounds have been identified in the literature:
Structure-Activity Relationships
The biological activity of these compounds can vary significantly based on the nature and position of substituents on the phenyl ring:
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Halogen Effects: The presence of different halogens (chlorine, fluorine, bromine) affects lipophilicity, membrane permeability, and binding affinity to biological targets.
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Substitution Pattern: The position of substituents (para vs. meta) influences electronic distribution and steric properties, potentially altering biological activity profiles .
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Additional Functional Groups: The introduction of additional groups (e.g., methoxy in 4-(3-Fluoro-4-methoxyphenyl)dihydro-2H-pyran-2,6(3H)-dione) can modify hydrogen bonding capabilities and receptor interactions .
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